

Technical Guide: Spectroscopic Characterization of 2-(2,4-Diaminophenoxy)ethanol Sulfate

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Compound of Interest

Compound Name: 2-(2,4-Diaminophenoxy)ethanol sulfate

CAS No.: 80997-82-6

Cat. No.: B7771583

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Chemical Identity & Physical Properties

2-(2,4-Diaminophenoxy)ethanol sulfate is the sulfate salt of an aromatic ether-diamine. Unlike its dihydrochloride counterpart (which is often grey/pink due to oxidation sensitivity), the sulfate salt is typically isolated as a white powder, offering distinct solubility and stability profiles.

Core Specifications

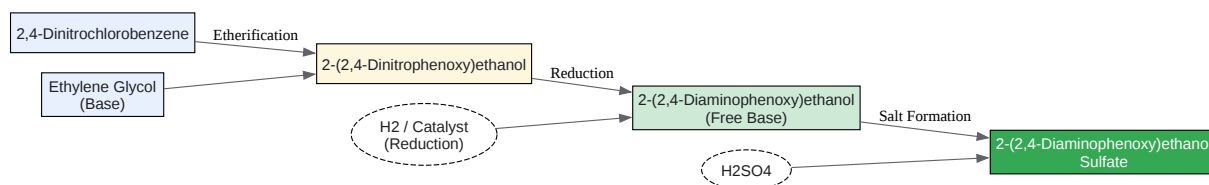
Parameter	Specification
IUPAC Name	2-(2,4-diaminophenoxy)ethanol sulfate (1:[1][2]1)
Common Name	2,4-Diaminophenoxyethanol Sulfate
CAS Number	70643-20-8 (Sulfate); 66422-95-5 (Dihydrochloride)
Molecular Formula	
Molecular Weight	266.27 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in water (~98 g/L); Insoluble in acetone
Melting Point	Decomposes >200°C (Salt characteristic)

Synthesis & Structural Origin

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly for identifying process-related impurities like m-phenylenediamine or unreacted intermediates.

Synthesis Pathway

The compound is synthesized via the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with ethylene glycol, followed by catalytic hydrogenation and salt formation.



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Figure 1: Synthesis pathway indicating origin of the aromatic core and side chain.

Spectroscopic Data Analysis

The following sections detail the theoretical and reported spectral features used for identification (ID) and purity quantification.

Nuclear Magnetic Resonance (NMR)

Methodology: Samples are typically prepared in DMSO-d6 or D2O. DMSO-d6 is preferred to observe exchangeable amine/hydroxyl protons, which collapse or disappear in D2O.

H NMR (Proton) Profile

The spectrum is characterized by a 1,2,4-trisubstituted benzene pattern and an ethylene glycol side chain.

Region (ppm)	Multiplicity	Integration	Assignment	Structural Logic
6.5 – 7.0	Doublet (d)	1H	H-6	Ortho to alkoxy group; deshielded by oxygen.
6.0 – 6.5	Doublet (d)	1H	H-5	Ortho to C4-amine; shielded by electron-donating .
5.8 – 6.2	Singlet (s)	1H	H-3	Between two amino groups; highly shielded.
3.8 – 4.1	Triplet (t)	2H	-O-CH -	Methylene adjacent to phenoxy oxygen.
3.5 – 3.7	Triplet (t)	2H	-CH -OH	Methylene adjacent to hydroxyl.
4.0 – 9.0	Broad (br)	~5-7H	NH / OH / H	Exchangeable protons. Chemical shift varies heavily with concentration and acidity.

Critical Note on Salt Effects: In the sulfate salt, the amine protons may appear downfield (8.0+ ppm) as ammonium species (

) if the solvent is acidic or dry DMSO is used.

C NMR (Carbon) Profile

- Aromatic Region (100–160 ppm): Six distinct carbon signals. The carbon attached to the oxygen (C1) and the amines (C2, C4) will be significantly deshielded (~140–150 ppm).
- Aliphatic Region (50–70 ppm): Two signals corresponding to the ethoxy chain carbons (and).

Infrared Spectroscopy (IR)

IR is the primary method for qualitative identification. The sulfate salt presents distinct bands compared to the free base or HCl salt.

Wavenumber ()	Functional Group	Vibration Mode	Notes
3200 – 3450	O-H / N-H	Stretching	Broad, strong band due to H-bonding network.
2850 – 2950	C-H (Aliphatic)	Stretching	Methylene () groups from the ethanol side chain.
1600 – 1650	C=C (Aromatic)	Stretching	Characteristic benzene ring skeletal vibrations.
1100 – 1200	C-O-C / S=O	Stretching	Diagnostic: Strong sulfate () bands overlap with ether C-O stretches here.
600 – 620	SO	Bending	Specific to the sulfate anion.

UV-Vis Spectroscopy

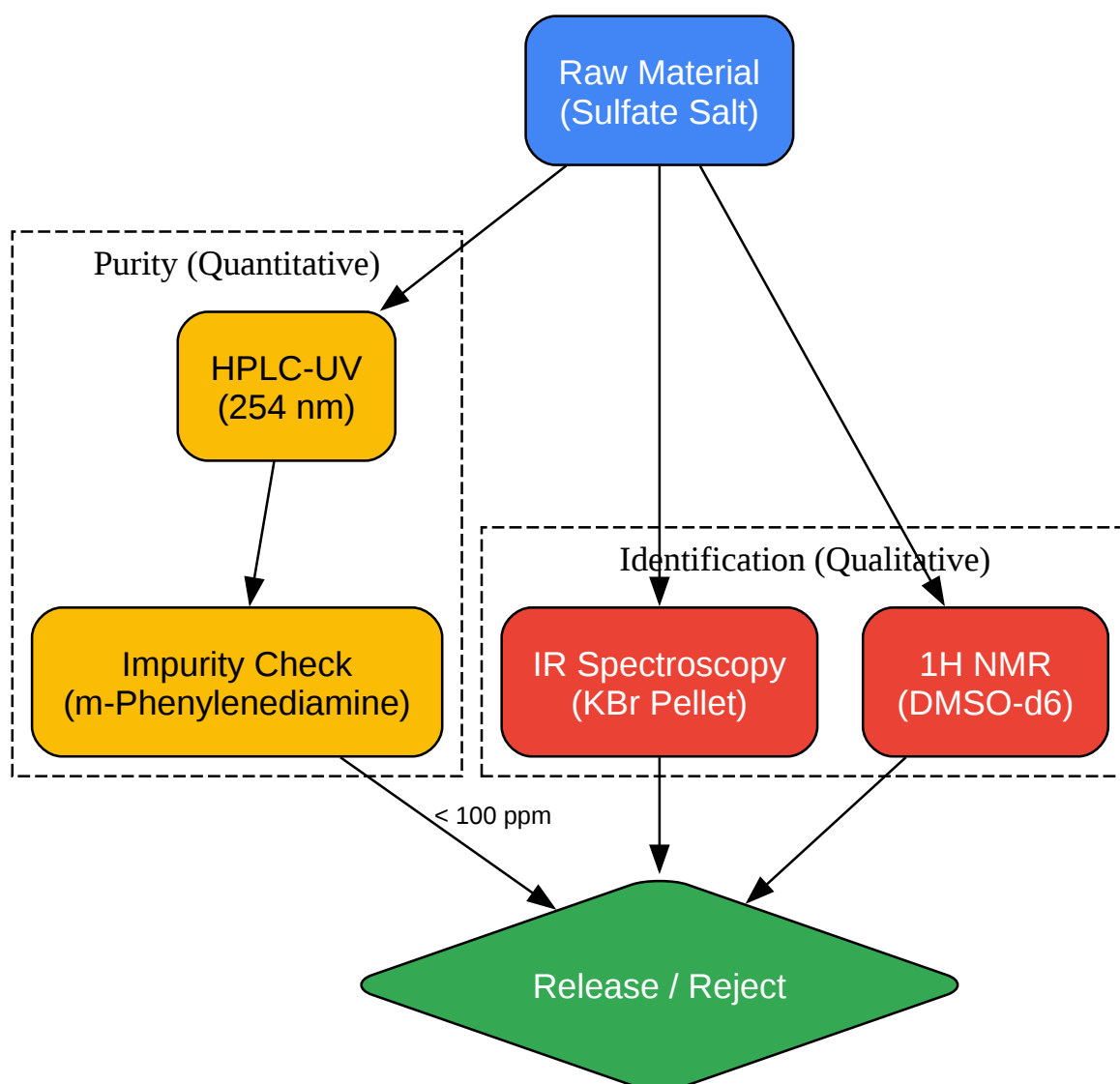
- Solvent: Water or Methanol.[3]
- : Typically exhibits absorption maxima in the range of 280–300 nm (characteristic of substituted anilines).
- Application: Used for HPLC detection (typically at 254 nm) to determine purity and quantify impurities like m-phenylenediamine.

Purity & Impurity Profiling

Regulatory bodies (SCCS) require strict control over impurities due to the sensitization potential of diamines.

Analytical Workflow

The following Graphviz diagram outlines the standard quality control workflow for verifying the spectroscopic data.



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Figure 2: Analytical Quality Control Workflow.

Key Impurities[1][2][3][5][6][7]

- m-Phenylenediamine: A starting material byproduct; must be controlled to <math>< 100 \text{ ppm}</math>.[1][2]
- 2,4-Diaminoanisole: Potential side-reaction byproduct; carcinogenic, must be non-detectable.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Solvent: Use DMSO-d6 (99.9% D) to ensure solubility of the sulfate salt.
- Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
- Reference: Use TMS (Tetramethylsilane) as internal standard (0.00 ppm).
- Acquisition: Run at 25°C, 16 scans minimum for

H, 512 scans for

C.

Protocol B: HPLC Purity Analysis

- Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: Gradient of Phosphate Buffer (pH 7.0) and Methanol.[3][4]
 - Rationale: The buffer maintains the ionization state of the amines, ensuring sharp peaks.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.[1]
- Limit of Quantitation (LOQ): Should be established at <10 ppm for critical impurities.

References

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